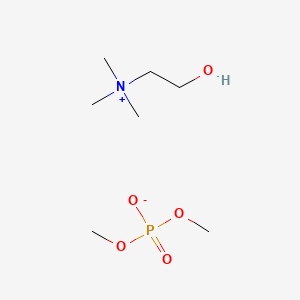

(2-Hydroxyethyl)trimethylammonium dimethylphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

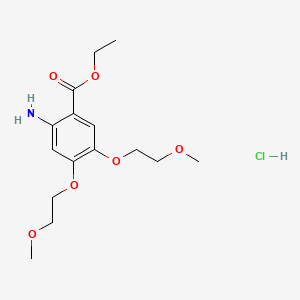

“(2-Hydroxyethyl)trimethylammonium dimethylphosphate” is a chemical compound used for synthesis . It has the empirical formula C7H20NO5P and a molecular weight of 229.21 .

Synthesis Analysis

The compound is synthesized through the solution growth method . The controlled slow evaporation process conducted at room temperature produces this novel hybrid material .Molecular Structure Analysis

The molecular structure of “(2-Hydroxyethyl)trimethylammonium dimethylphosphate” was refined using single-crystal X-ray analysis . The X-ray crystallography analysis reveals a triclinic structure with a filling rate of P and a Z value of 2 .Physical And Chemical Properties Analysis

“(2-Hydroxyethyl)trimethylammonium dimethylphosphate” is a solid substance . It has a melting point of 40-41 °C and should be stored at a temperature between 2-30°C . The compound passes the NMR identity test and has an assay (cations) of ≥ 98.0 % . It also contains halides (IC) ≤ 0.1 % and water (K. F.) ≤ 1.0 % .Scientific Research Applications

Crystal Structure Analysis : Fujita et al. (2009) examined the crystal structure of (2-hydroxyethyl)trimethylammonium dihydrogen phosphate, revealing dimeric structures via hydrogen bonds and a columnar structure along a specific axis, accompanied by multiple C—H⋯O interactions (Fujita, Macfarlane, Noguchi, & Ohno, 2009).

Herbicidal Ionic Liquids : Marcinkowska et al. (2017) synthesized quaternary ammonium salts with 2,4-dichlorophenoxyacetate anion, including (2-hydroxyethyl)trimethylammonium, and evaluated their herbicidal efficacy. These compounds showed promising results in greenhouse and field experiments (Marcinkowska, Praczyk, Gawlak, Niemczak, & Pernak, 2017).

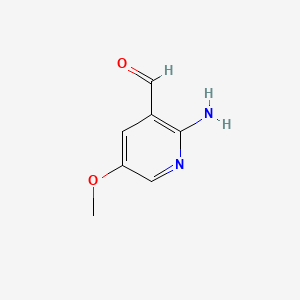

Catalytic Activities : Ando and Emoto (1978) studied the catalytic activities of trimethylammonium salts of salicylaldehyde derivatives, including (3-formyl-2-hydroxyphenyl)trimethylammonium, in the racemization of L-Glutamic Acid (Ando & Emoto, 1978).

Deep Eutectic Solvents : Hayyan et al. (2012) synthesized a novel fructose-based deep eutectic solvent of choline chloride (2-hydroxyethyl-trimethylammonium) and analyzed its physical properties for potential industrial applications (Hayyan, Mjalli, Alnashef, Al-Wahaibi, Al-Wahaibi, & Hashim, 2012).

Polymerization Applications : Guerrini, Charleux, and Vairon (2000) reported the application of atom transfer radical polymerization to 2-hydroxyethyl acrylate and 2-(methacryloyloxy)ethyl trimethylammonium chloride, providing insights into polymerization processes (Guerrini, Charleux, & Vairon, 2000).

Silicate Studies : Hasegawa and Sakka (1988) investigated the rapid solidification of (2-hydroxyethyl)trimethylammonium silicate, a compound with potential applications in material science (Hasegawa & Sakka, 1988).

Nuclear Magnetic Resonance Studies : Samadi-Maybodi, Nejad-Darzi, and Bijanzadeh (2009) used (2-hydroxyethyl)trimethylammonium chloride in phosphorus-31 and aluminum-27 NMR studies to characterize soluble aluminophosphate species (Samadi-Maybodi, Nejad-Darzi, & Bijanzadeh, 2009).

Safety and Hazards

properties

IUPAC Name |

dimethyl phosphate;2-hydroxyethyl(trimethyl)azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.C2H7O4P/c1-6(2,3)4-5-7;1-5-7(3,4)6-2/h7H,4-5H2,1-3H3;1-2H3,(H,3,4)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZQEJXSCZNROZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.COP(=O)([O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Hydroxyethyl)trimethylammonium dimethylphosphate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/no-structure.png)

![3-[3-(Benzyloxy)phenyl]-5-methoxypyridine](/img/structure/B595490.png)

![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B595492.png)